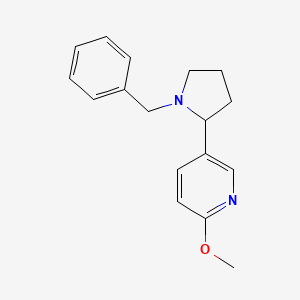

5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine

Description

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

5-(1-benzylpyrrolidin-2-yl)-2-methoxypyridine |

InChI |

InChI=1S/C17H20N2O/c1-20-17-10-9-15(12-18-17)16-8-5-11-19(16)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3 |

InChI Key |

ZRDQMYXDLAKLOY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCCN2CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Ring-Opening with Primary Amines

Donor-acceptor (DA) cyclopropanes, such as 1,1-diesters, undergo Lewis acid-catalyzed ring-opening with nucleophiles. In the context of pyrrolidine synthesis, DA cyclopropanes react with benzylamines to form γ-amino esters, which lactamize to pyrrolidin-2-ones. For example, nickel perchlorate catalyzes the opening of cyclopropane 1a with aniline, yielding intermediates that undergo dealkoxycarbonylation to 1,5-diarylpyrrolidin-2-ones.

Adaptation for Target Compound :

- Cyclopropane Activation : Substituting the diesters in DA cyclopropanes with pyridine-compatible acceptors.

- Amine Selection : Using benzylamine derivatives to introduce the benzyl group directly.

- Lactam Reduction : Converting pyrrolidin-2-one intermediates to pyrrolidine via LiAlH4 reduction.

This approach offers a one-pot pathway but requires optimization to prevent over-reduction of the pyridine ring.

Nucleophilic Substitution and Coupling Strategies

Pyridine Functionalization

Pre-functionalized pyridine derivatives serve as scaffolds for introducing the pyrrolidine moiety. For instance, 5-bromo-2-methoxypyridine undergoes Suzuki-Miyaura coupling with pyrrolidine boronic esters. However, the electron-deficient pyridine ring necessitates palladium catalysts with strong electron-donating ligands (e.g., XPhos).

Case Study :

Pyrrolidine Ring Construction on Pyridine

An alternative route involves forming the pyrrolidine ring directly on the pyridine scaffold. For example, 5-amino-2-methoxypyridine reacts with 1,4-dibromobutane in a double alkylation, followed by benzylation:

$$

\text{5-NH}2\text{-2-MeO-pyridine} + \text{Br(CH}2\text{)}_4\text{Br} \xrightarrow{\text{Base}} \text{Pyrrolidine intermediate} \xrightarrow{\text{BnBr}} \text{Target Compound}

$$

Optimization Insights :

- Base Selection : K₂CO

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under suitable conditions.

Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium hydride, or organolithium compounds.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.

Industrial Applications: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and the methoxy group contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine

- Structure : Differs in the position of the benzylpyrrolidine group (3-position vs. 5-position) and includes a methyl group at the 5-position of the pyridine ring.

- Molecular Weight : 282.38 g/mol (vs. target compound’s molecular weight, which is likely similar but unstated in evidence).

- Applications : Catalogued as a commercial compound (CAS 1228666-00-9), suggesting use in research or synthesis .

5-(Chloromethyl)-2-methoxypyridine

- Structure : Replaces the benzylpyrrolidine group with a chloromethyl substituent at the 5-position.

- Properties: Colorless/yellow solid, soluble in organic solvents (ethanol, acetone), insoluble in water; melting point 58–60°C.

- Applications : Key intermediate in organic synthesis, e.g., for preparing pyrazole derivatives in drug discovery .

Benzylpyrrolidine-Containing Orexin Receptor Antagonists

- Example: (S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone.

- Structure : Incorporates a benzylpyrrolidine moiety linked to a thiazole ring and dimethoxybenzyl group.

- Applications : Potent dual orexin receptor antagonists with demonstrated bioactivity (e.g., LC-MS [M+H]+ = 466.99) .

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Reactivity Trends in Substituted Pyridines

Research Findings and Implications

- Synthetic Challenges : Steric hindrance in 2-methoxypyridine derivatives necessitates careful design of reaction conditions, as seen in . The target compound’s 5-substitution may mitigate this issue .

- Biological Potential: Structural parallels to orexin antagonists () suggest the target compound could be optimized for neuropharmacological applications, though direct evidence is lacking .

- Material Science : Methoxypyridine derivatives demonstrate versatility beyond pharmacology, such as in electropolymerized electrodes for metal sensing (e.g., PAPmethoxy in ) .

Biological Activity

5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety. This unique structure contributes to its biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound has been explored through various methods, highlighting its versatility in organic synthesis. A notable synthetic route involves the reaction of appropriate precursors under controlled conditions to yield the target compound with high purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Neuroprotective Effects : Similar compounds have shown promising neuroprotective properties against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.

- Anticonvulsant Activity : Related structures have been identified as effective anticonvulsants in various animal models, indicating that this compound may also possess similar properties.

Case Studies and Research Findings

- Neuroprotective Studies : In vitro evaluations have demonstrated that derivatives of this compound can reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in neuronal cells exposed to oxidative stress. For instance, certain derivatives showed significant neuroprotection in SH-SY5Y cells under oxidative stress conditions, which is critical for developing therapies for conditions like Parkinson's disease .

- Anticonvulsant Studies : A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), exhibited broad-spectrum anticonvulsant activity across several seizure models. This suggests that compounds with similar structural features to this compound may also be effective against epilepsy .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(1-Methylpyrrolidin-2-yl)-2-methoxypyridine | Similar pyrrolidine and pyridine structure | Potentially lower activity than target compound |

| 5-(1-Benzylpiperidin-4-yl)-2-methoxypyridine | Piperidine instead of pyrrolidine | May show different receptor affinity |

| 5-(1-Benzyltetrahydropyridin-3-yl)-2-methoxypyridine | Tetrahydropyridine structure | Different pharmacokinetic properties |

This comparison illustrates how variations in functional groups and ring structures influence the biological activities of these compounds.

Q & A

Q. How can 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine be synthesized with optimal yield and purity?

Methodological Answer: A common approach involves coupling a pyrrolidine derivative with a substituted pyridine. For example:

- React 2-methoxypyridine carboxylic acid derivatives with 1-benzylpyrrolidine using coupling agents like HATU or EDCI, followed by purification via column chromatography.

- Monitor reaction progress using LC-MS (e.g., retention time tR = 0.89–1.33 min, [M+H]<sup>+</sup> = 435–467) to confirm intermediate formation .

- Optimize yields (e.g., 60–79%) by adjusting stoichiometry, solvent polarity, and reaction temperature.

Q. What analytical techniques confirm the structural identity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration and bond lengths (e.g., mean C–C bond length = 0.003 Å, R factor = 0.042) for crystalline derivatives .

- NMR spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify benzyl, methoxy, and pyrrolidine proton environments.

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> = 467.1641 observed vs. 467.1652 calculated) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Refer to SDS guidelines for pyridine derivatives (e.g., 2-methoxypyridine): Use fume hoods, nitrile gloves, and eye protection.

- In case of exposure, follow first-aid measures:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Combinatorial synthesis : Modify substituents (e.g., benzyl, methoxy groups) and test pharmacological activity.

- In vitro assays : Use receptor-binding assays (e.g., orexin receptor antagonism) to evaluate potency (IC50 values) .

- Molecular docking : Correlate structural features (e.g., pyrrolidine stereochemistry) with binding affinity using computational models.

Q. How should conflicting pharmacological data be resolved?

Methodological Answer:

- Cross-validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.

- Purity verification : Analyze batches via HPLC (e.g., 95.5% purity threshold) to rule out impurities affecting results .

- Dose-response curves : Ensure consistency across multiple replicates and cell lines.

Q. What methods assess the compound’s stability under varying storage conditions?

Methodological Answer:

Q. Which in vitro models are suitable for evaluating biological activity?

Methodological Answer:

- Cell-based assays : Use HEK293 or CHO cells transfected with target receptors (e.g., orexin receptors) to measure antagonism via calcium flux or reporter gene systems .

- Enzyme inhibition : Test against related enzymes (e.g., cytochrome P450 isoforms) to assess off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.